molecular formula C12H18F3NO5 B6187503 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid CAS No. 2639442-73-0

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid

Cat. No.: B6187503
CAS No.: 2639442-73-0
M. Wt: 313.27 g/mol
InChI Key: WBCJCDMARGMSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid is a complex organic compound featuring a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the morpholine ring, followed by the introduction of the tert-butoxycarbonyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The tert-butoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(tert-butoxy)carbonyl]-6-(methyl)morpholin-3-yl}acetic acid
  • 2-{4-[(tert-butoxy)carbonyl]-6-(ethyl)morpholin-3-yl}acetic acid
  • 2-{4-[(tert-butoxy)carbonyl]-6-(fluoromethyl)morpholin-3-yl}acetic acid

Uniqueness

Compared to similar compounds, 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

2639442-73-0

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)

InChI Key

WBCJCDMARGMSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.